

# The Anti-Tumor Effects of Lentinan on Gastric Cancer: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the anti-tumor effects of **Lentinan**, a β-glucan derived from the shiitake mushroom (Lentinula edodes), with a specific focus on its application in the treatment of gastric cancer. **Lentinan** has been approved in Japan as a biological response modifier for gastric cancer and is used to enhance the efficacy of conventional chemotherapy.[1][2][3] This document details the immunomodulatory mechanisms, impact on cellular signaling pathways, and clinical efficacy of **Lentinan**, supported by quantitative data from various studies.

## **Clinical Efficacy of Lentinan in Gastric Cancer**

**Lentinan** is primarily used as an adjuvant therapy in combination with chemotherapy for gastric cancer.[3][4] Clinical studies have demonstrated that this combination therapy leads to a significant prolongation of survival for patients with advanced gastric cancer when compared to chemotherapy alone.[3][5]

# Survival and Response Rates in Clinical Trials

A meta-analysis of five clinical trials involving 650 patients with advanced gastric cancer showed a modest but statistically significant increase in overall survival for those treated with **Lentinan** plus chemotherapy compared to chemotherapy alone.[6] More recent studies have continued to support these findings, demonstrating improved survival rates and disease control.[1][5]



Table 1: Summary of Clinical Trial Data for Lentinan in Gastric Cancer



| Study Type                    | Patient<br>Population                                        | Treatment<br>Arms                                         | Key Findings                                                                                                                                                      | Reference |
|-------------------------------|--------------------------------------------------------------|-----------------------------------------------------------|-------------------------------------------------------------------------------------------------------------------------------------------------------------------|-----------|
| Meta-analysis                 | Advanced gastric cancer                                      | Lentinan + Chemotherapy vs. Chemotherapy alone            | Hazard Ratio for<br>Overall Survival:<br>0.8 (95% CI,<br>0.68-0.95)                                                                                               | [6]       |
| Non-randomized study          | Unresectable<br>metastatic or<br>recurrent gastric<br>cancer | Lentinan + Paclitaxel or Cisplatin vs. Chemotherapy alone | Median Overall<br>Survival: 689<br>days vs. 565<br>days (P = .0406)                                                                                               | [6]       |
| Retrospective cohort study    | Gastric cancer patients receiving S-1 based chemotherapy     | Lentinan + S-1<br>vs. S-1 alone                           | Prolonged<br>survival in the<br>Lentinan group.                                                                                                                   | [1]       |
| Retrospective<br>chart review | Metastatic<br>gastric cancer<br>with liver<br>metastases     | Lentinan + S-1-<br>based<br>chemotherapy                  | Objective Response Rate: 42% (5/12); Disease Control Rate: 83% (10/12); Median Overall Survival: 407 days.                                                        | [1]       |
| Clinical Study                | Unresectable<br>and recurrent<br>gastric cancer              | Lentinan + Tegafur vs. Tegafur alone                      | One-, two-, and five-year survival rates were better in the group that received lentinan than in the group that received chemotherapy alone, (91.3% versus 59.4%, | [5]       |



45.7% versus 32.7%, 10.0% versus 0%, respectively).

## **Mechanisms of Anti-Tumor Action**

**Lentinan**'s anti-tumor effects are not directly cytotoxic to cancer cells. Instead, it functions as a biological response modifier, primarily by stimulating the host's immune system.[4][7]

## Immunomodulatory Effects

**Lentinan** activates various immune cells, including macrophages, dendritic cells, neutrophils, natural killer (NK) cells, and lymphocytes.[5] This broad-spectrum immune stimulation enhances the body's ability to recognize and eliminate tumor cells.[5] Key immunomodulatory actions include:

- Enhancement of Antibody-Dependent Cellular Cytotoxicity (ADCC): **Lentinan** can act synergistically with monoclonal antibodies like trastuzumab to augment ADCC, a critical mechanism for targeting cancer cells.[1][2][3][5]
- Activation of Complement Systems: It can also activate complement-dependent cytotoxicity (CDC), further contributing to the destruction of tumor cells.[1][2][3][5]
- Induction of Cytokine Production: The binding of Lentinan to immune cells can lead to the production of cytokines such as IL-12, which plays a role in enhancing anti-tumor immune responses.[5]

## **Modulation of Signaling Pathways**

A significant mechanism underlying **Lentinan**'s efficacy is its ability to modulate intracellular signaling pathways, particularly in the context of immune evasion by cancer cells.

Programmed cell death ligand 1 (PD-L1) is often upregulated in tumor cells, enabling them to evade the host's immune response.[8][9] **Lentinan** has been shown to reduce the constitutive and chemotherapy-induced expression of PD-L1 in gastric cancer cells.[1][8][9] This effect is primarily achieved through the suppression of the Mitogen-Activated Protein Kinase (MAPK)



pathway.[1][8][9][10] By downregulating PD-L1, **Lentinan** may restore the ability of T-cells to recognize and attack cancer cells, thereby enhancing the efficacy of chemotherapy.[8]



Click to download full resolution via product page

Caption: **Lentinan** suppresses the MAPK pathway to downregulate PD-L1 expression.

## **Experimental Protocols**

This section outlines typical methodologies used in the investigation of **Lentinan**'s effects on gastric cancer cells.

# In Vitro Analysis of PD-L1 Expression

Objective: To determine the effect of **Lentinan** on the expression of PD-L1 in human gastric cancer cell lines.

Cell Lines: Human gastric cancer cell lines such as MKN1, MKN45, and NUGC3 are commonly used.[1]

#### Treatment:

- Cells are cultured to a suitable confluency.
- The cells are then treated with varying concentrations of **Lentinan**, often in combination with chemotherapeutic agents like cisplatin or oxaliplatin.[8][9]

#### Analysis:

 Real-Time PCR: To quantify the mRNA expression levels of PD-L1 and associated signaling molecules.[1][9]



 Western Blotting: To analyze the protein expression levels of PD-L1 and key components of the MAPK pathway.[8][9]



Click to download full resolution via product page

Caption: Workflow for in vitro analysis of **Lentinan**'s effect on PD-L1.

## Conclusion

**Lentinan** demonstrates significant anti-tumor effects in gastric cancer, primarily through the potentiation of the host immune system and the modulation of key signaling pathways involved in immune evasion. Its established clinical efficacy in combination with chemotherapy



underscores its importance as an adjuvant therapeutic agent. Future research may focus on optimizing combination therapies and exploring its potential with other immunotherapies, such as immune checkpoint inhibitors, to further improve patient outcomes in gastric cancer.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. researchgate.net [researchgate.net]
- 2. benthamdirect.com [benthamdirect.com]
- 3. The use of lentinan for treating gastric cancer PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. anticancer.ca [anticancer.ca]
- 5. The Use of Lentinan for Treating Gastric Cancer PMC [pmc.ncbi.nlm.nih.gov]
- 6. advitum.com.au [advitum.com.au]
- 7. The Effect of Lentinan Combination Therapy for Unresectable Advanced Gastric Cancer | Anticancer Research [ar.iiarjournals.org]
- 8. neoplasiaresearch.com [neoplasiaresearch.com]
- 9. neoplasiaresearch.com [neoplasiaresearch.com]
- 10. Lentinan, A Shiitake Mushroom ò-Glucan, Stimulates Tumor-Specific Adaptive Immunity through PD-L1 Down-Regulation in Gastric Cancer Cells | Semantic Scholar [semanticscholar.org]
- To cite this document: BenchChem. [The Anti-Tumor Effects of Lentinan on Gastric Cancer: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1674730#anti-tumor-effects-of-lentinan-on-gastric-cancer]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com